molecular formula C13H19NO B185555 (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 356531-12-9

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B185555
CAS RN: 356531-12-9
M. Wt: 205.3 g/mol
InChI Key: NOSBDNDRXZHFJN-UHFFFAOYSA-N
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Description

Typically, a compound description includes its molecular formula, structure, and common names .


Synthesis Analysis

This involves the methods and conditions under which the compound can be synthesized .


Molecular Structure Analysis

This involves the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding the transformations, reactions, and interactions the compound can undergo .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, reactivity, and spectral data .

Scientific Research Applications

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine has been studied for its potential applications in various scientific fields. For example, this compound has been investigated for its potential use as a catalyst in organic synthesis. It has also been studied for its potential use as a ligand in coordination chemistry, as well as its ability to act as an inhibitor of enzymes. Additionally, this compound has been studied for its potential use as a molecular probe in drug delivery systems.

Mechanism of Action

The exact mechanism of action of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine is not yet fully understood. However, it is believed that the amine group of this compound is responsible for its catalytic activity, as it is believed to form a complex with the substrate, which increases the rate of the reaction. Additionally, the benzyl group is believed to be involved in the formation of the complex, as it is believed to act as an electron-withdrawing group, which increases the reactivity of the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 2-(tetrahydrofuran-2-ylmethyl)benzylamine are not yet fully understood. However, this compound has been studied for its potential to act as an inhibitor of enzymes, and it has been observed to inhibit the activity of enzymes involved in the metabolism of drugs. Additionally, this compound has been studied for its potential to act as an antioxidant, as it has been observed to inhibit the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine offers several advantages for laboratory experiments. This compound is relatively easy to synthesize, and it is also stable and non-toxic. Additionally, this compound is soluble in both organic solvents and water, which makes it suitable for a variety of applications. However, this compound is also relatively expensive, and it is not as widely available as other compounds.

Future Directions

The potential applications of (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine are vast, and there are many potential future directions for this compound. For example, this compound could be studied for its potential to act as a catalyst in the synthesis of other compounds, or as a ligand in coordination chemistry. Additionally, this compound could be studied for its potential to act as a molecular probe in drug delivery systems, or as an inhibitor of enzymes. Finally, this compound could be studied for its potential to act as an antioxidant, or as an inhibitor of the production of reactive oxygen species.

Synthesis Methods

(2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine 2-(tetrahydrofuran-2-ylmethyl)benzylamine can be synthesized through a multi-step process. The first step involves the reaction of benzyl bromide and 2-methyl-tetrahydrofuran in the presence of a base such as sodium hydroxide to form the desired product. This reaction is followed by the addition of a strong base such as sodium hydroxide to the reaction mixture, which causes the formation of the amine group. Finally, the product is further purified by recrystallization.

Safety and Hazards

This includes potential health effects, first-aid measures, fire-fighting measures, accidental release measures, and handling and storage .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-10-13-7-4-8-15-13/h2-3,5-6,13-14H,4,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSBDNDRXZHFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389783
Record name 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356531-12-9
Record name 1-(2-Methylphenyl)-N-[(oxolan-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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